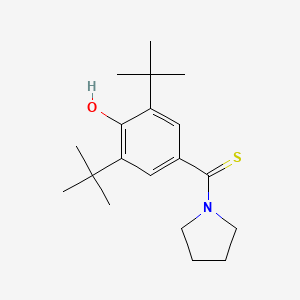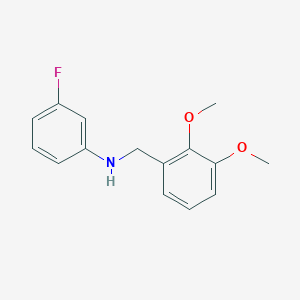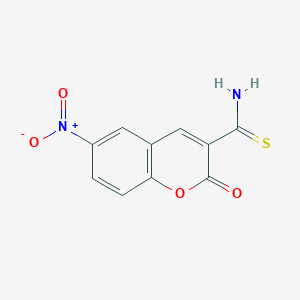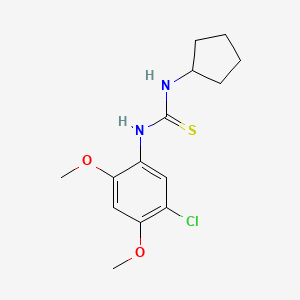
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea, also known as AKU-1, is a chemical compound that belongs to the class of thioureas. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
作用機序
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea may disrupt these processes and lead to cancer cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, which can lead to cell death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea in lab experiments is that it has been well-characterized and its synthesis method is reproducible. In addition, it has been shown to exhibit anti-cancer activity in a variety of cancer cell lines, making it a potentially useful tool for cancer research. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea. One area of interest is the development of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea derivatives, which may have improved anti-cancer activity or better pharmacokinetic properties. Another area of interest is the study of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea and its potential as a cancer treatment.
合成法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea involves the reaction of 5-chloro-2,4-dimethoxyaniline with cyclopentyl isothiocyanate in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-N'-cyclopentylthiourea has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.
特性
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-18-12-8-13(19-2)11(7-10(12)15)17-14(20)16-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNBXUDRMYMFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCC2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-cyclopentylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

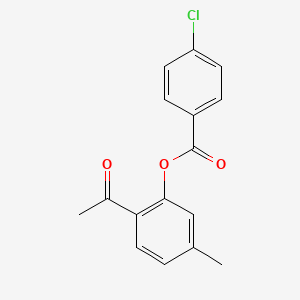
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)




![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)
